Product packaging for 6-Butyl-5H-pyrrolo[2,3-b]pyrazine(Cat. No.:CAS No. 798544-33-9)

6-Butyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B14009269
CAS No.: 798544-33-9
M. Wt: 175.23 g/mol
InChI Key: YZSHCRSDZVTUTB-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocyclic compounds are organic molecules that incorporate nitrogen atoms within a ring structure. wisdomlib.org These compounds are fundamental in organic chemistry and are particularly significant in medicinal chemistry due to their widespread presence in natural products and synthetic drugs. openmedicinalchemistryjournal.comnih.gov Their structural diversity and the ability of the nitrogen atoms to form hydrogen bonds and participate in various chemical reactions make them crucial building blocks for new molecules. nih.govnih.gov In fact, over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their importance in the development of therapeutic agents. nih.gov These scaffolds are found in a vast array of biologically active molecules, including vitamins, alkaloids, antibiotics, and nucleic acids. openmedicinalchemistryjournal.comnih.gov

The Pyrrolo[2,3-b]pyrazine Core as a Privileged Scaffold

The pyrrolo[2,3-b]pyrazine core, a fused bicyclic system consisting of a pyrrole (B145914) and a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The unique arrangement of nitrogen atoms in the pyrrolo[2,3-b]pyrazine system allows for diverse interactions with biological targets, making it a versatile starting point for the design of new drugs. researchgate.net

Overview of Research Trajectories for Pyrrolo[2,3-b]pyrazine Derivatives

Research into pyrrolo[2,3-b]pyrazine derivatives has expanded into several key areas, driven by the scaffold's versatile chemical nature and biological activity.

In medicinal chemistry, pyrrolo[2,3-b]pyrazine derivatives are extensively investigated for their potential as therapeutic agents. researchgate.netgrafiati.com A significant area of focus is their activity as kinase inhibitors. researchgate.netgoogle.com For instance, certain derivatives have shown potent inhibitory effects on fibroblast growth factor receptor (FGFR) kinases, which are implicated in various cancers. google.com The scaffold has also been explored for its potential in developing inhibitors for other kinases and as a core for novel anticancer agents. grafiati.comgoogle.com

The unique electronic properties of the pyrrolo[2,3-b]pyrazine scaffold have led to its exploration in materials science. mdpi.com Derivatives of the related pyrido[2,3-b]pyrazine (B189457) have been designed as fluorescent materials for use in high-performance organic light-emitting diodes (OLEDs). rsc.org By modifying the donor units attached to the core, researchers have been able to create materials that emit light across the visible spectrum, from blue to red. rsc.org Furthermore, the electrochemical properties of some pyrido[2,3-b]pyrazine derivatives have been harnessed for the development of DNA electrochemical biosensors. nih.gov

The development of efficient synthetic routes to the pyrrolo[2,3-b]pyrazine core and its derivatives is a significant area of research in synthetic organic chemistry. nih.govsemanticscholar.org Various methods, including cyclization, ring annulation, and cross-coupling reactions, have been developed to construct this heterocyclic system. researchgate.netsemanticscholar.org The ability to readily synthesize and functionalize the pyrrolo[2,3-b]pyrazine scaffold is crucial for exploring its full potential in both medicinal chemistry and materials science. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B14009269 6-Butyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 798544-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

798544-33-9

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

6-butyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C10H13N3/c1-2-3-4-8-7-9-10(13-8)12-6-5-11-9/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

YZSHCRSDZVTUTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=NC=CN=C2N1

Origin of Product

United States

Synthetic Methodologies for 6 Butyl 5h Pyrrolo 2,3 B Pyrazine and Analogues

General Strategies for Pyrrolo[2,3-b]pyrazine Ring System Construction

The formation of the bicyclic pyrrolo[2,3-b]pyrazine core relies on several fundamental organic synthesis strategies, including cyclization, ring annulation, and cycloaddition reactions. researchgate.net These methods provide access to the foundational structure, which can then be further modified.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, involving the formation of a ring from a single molecule containing the necessary functional groups. In the context of pyrrolo[2,3-b]pyrazines, intramolecular cyclization is a common strategy. For instance, Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides has been explored to create fused bicyclic systems. researchgate.net Depending on the substrate and reaction conditions, these reactions can lead to the formation of the desired pyrrolopyrazine core. Another approach involves the cyclization of suitably substituted pyrazine (B50134) precursors. For example, the reaction of N-alkyne-substituted pyrrole (B145914) esters with reagents like hydrazine can induce cyclization to form pyrrolopyrazinone derivatives through a 6-exo-dig or 6-endo-dig pathway. beilstein-journals.org Similarly, the diazotization of 3-amino-1H-pyrazole-4-carboxamides followed by cyclization is a known method for constructing related azine-fused heterocycles. beilstein-journals.org

Starting MaterialReagent/ConditionProduct TypeReference
Pyrrolo-2-carboxamidesPalladium CatalystPyrrolo-fused pyridinones researchgate.net
N-alkyne-substituted pyrrole estersHydrazinePyrrolopyrazinones beilstein-journals.org
3-Amino-1H-pyrazole-4-carboxamidesDiazotization (e.g., NaNO₂, acid)Pyrazolo[3,4-d] researchgate.netrsc.orgresearchgate.nettriazin-4-ones beilstein-journals.org

Ring annulation, the process of building a new ring onto a pre-existing one, is a powerful tool for constructing fused heterocyclic systems like pyrrolo[2,3-b]pyrazine. scripps.edu This strategy often involves a sequence of reactions that form two new bonds. A facile and general synthesis of pyrrolo[2,3-b]pyrazines has been developed using an ylidene group installation followed by a ring annulation sequence, starting from halopyrazines. rsc.org Another sophisticated approach is the use of cascade annulation reactions. For example, an I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones has been used to prepare pyrrolo[2,3-d]pyrimidines, a related heterocyclic system. nih.govresearchgate.net This one-pot process involves multiple steps, including Michael addition, iodination, and intramolecular nucleophilic substitution, demonstrating the efficiency of annulation strategies. nih.govresearchgate.net

Precursor TypeKey StrategyResulting CoreReference
HalopyrazinesYlidene group installation/ring annulationPyrrolo[2,3-b]pyrazine rsc.org
6-Aminouracil and AuronesI₂/DMSO promoted cascade annulationPyrrolo[2,3-d]pyrimidine nih.govresearchgate.net

Cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, provide an elegant method for constructing ring systems. scripps.edu The [3+2] cycloaddition is particularly relevant for forming the five-membered pyrrole ring of the pyrrolo[2,3-b]pyrazine system. This type of reaction typically involves a 1,3-dipole reacting with a dipolarophile. For instance, azomethine ylides derived from pyrrolo[1,2-a]pyrazine (B1600676) salts can undergo 1,3-dipolar cycloaddition with suitable dipolarophiles to create complex fused systems. nih.gov Similarly, the synthesis of pyrrolo[1,2-b]pyridazine derivatives has been accomplished through [3+2] cycloaddition reactions between pyridazinium ylides (as 1,3-dipoles) and acetylenic dipolarophiles like ethyl propiolate. nih.govnih.gov While these examples form different isomers, the underlying principle of using cycloaddition to construct the pyrrole portion of the fused ring system is a key synthetic strategy. researchgate.netnih.gov

1,3-Dipole SourceDipolarophileProduct TypeReference
Pyridazinium YlidesEthyl PropiolatePyrrolo[1,2-b]pyridazines nih.gov
Mesoionic Oxazolo-pyridazinonesMethyl/Ethyl PropiolatePyrrolo[1,2-b]pyridazines nih.gov
Azomethine Ylides (from Pyrrolo[1,2-a]pyrazine)Various DipolarophilesDipyrrolo[1,2-a]pyrazines nih.gov

Metal-Catalyzed Coupling Reactions for Pyrrolo[2,3-b]pyrazine Synthesis

Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. Palladium catalysis, in particular, has been pivotal in the synthesis and functionalization of the pyrrolo[2,3-b]pyrazine core.

Palladium-catalyzed heteroannulation provides a direct route to the pyrrolo[2,3-b]pyrazine skeleton. A notable example is the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines from N-(3-chloropyrazin-2-yl)methanesulfonamide and various terminal alkynes. researchgate.net This process involves a palladium-catalyzed heteroannulation followed by a deprotection step to yield the target compounds, including those with alkyl substituents like butyl. researchgate.net The reaction is versatile, accommodating both aryl and alkyl alkynes. researchgate.net The general mechanism of such heteroannulations often involves the oxidative addition of a Pd(0) catalyst to an aryl-halide bond, followed by coordination and insertion of the alkyne, and subsequent intramolecular nucleophilic attack to close the ring. nih.gov

Reactant 1Reactant 2Catalyst SystemProductReference
N-(3-chloropyrazin-2-yl)methanesulfonamideTerminal Alkynes (e.g., 1-Hexyne)Palladium Catalyst6-Alkyl-5H-pyrrolo[2,3-b]pyrazines researchgate.net

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in heterocyclic synthesis. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org While not always used to form the core ring itself, it is instrumental in introducing substituents that can be precursors for cyclization. For example, the synthesis of pyrrolo[2,3-b]quinoxalines, a structurally related system, has been achieved through a cascade reaction initiated by a Sonogashira coupling of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide. researchgate.net In the synthesis of pyrrolo[2,3-b]pyrazines, a Sonogashira coupling can be envisioned to introduce an alkynyl substituent onto a pyrazine ring, which then undergoes a subsequent intramolecular cyclization to form the fused pyrrole ring. This cascade approach, combining cross-coupling and cyclization, is an efficient strategy for building complex heterocyclic scaffolds. acs.orgresearchgate.net

Coupling Partner 1Coupling Partner 2Catalyst SystemKey Intermediate/ProductReference
Aryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl-substituted Alkyne wikipedia.orgorganic-chemistry.org
N-alkyl-3-chloroquinoxaline-2-aminesPropargyl BromidePd/Cu catalystsPyrrolo[2,3-b]quinoxaline-2-carbaldehydes researchgate.net

Buchwald-Hartwig Cross-Coupling Methods

The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing heterocycles. This palladium-catalyzed reaction has been effectively employed in the synthesis of pyrrolo[2,3-b]pyrazine derivatives. These reactions typically involve the coupling of an amine with a halo-pyrazine or a pyrazine triflate.

In a representative example, the synthesis of substituted piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines, a related class of compounds, was achieved via a Buchwald-Hartwig coupling reaction. researchgate.net This methodology highlights the versatility of palladium-catalyzed C-N bond formation in constructing complex heterocyclic systems. The reaction often utilizes a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable ligand and a base. researchgate.net

A novel and efficient palladium-catalyzed method was developed for the synthesis of a wide range of pyrido[2,3-d]pyrimidines, which proceeds via a cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition reaction sequence. rsc.org This approach demonstrates the power of cascade reactions in rapidly building molecular complexity from simple starting materials.

Reactant 1 Reactant 2 Catalyst/Ligand Base Product Scope Reference
Halo-pyrazineAminePd(OAc)₂ / LigandCs₂CO₃, K₂CO₃, etc.Substituted Pyrrolo[2,3-b]pyrazines researchgate.net
β-bromovinyl/aryl aldehydes6-amino-1,3-dialkyluracilsPalladium CatalystNot SpecifiedPyrido[2,3-d]pyrimidines rsc.org

Copper-Catalyzed C-H Functionalization Strategies

Copper-catalyzed C-H functionalization has emerged as an increasingly important strategy in organic synthesis due to the low cost and low toxicity of copper catalysts. rsc.org This method allows for the direct formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. Recent advances have demonstrated the utility of this approach in the synthesis and functionalization of various heterocyclic compounds. rsc.orgrsc.org

While direct examples for the synthesis of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine via this method are not extensively detailed in the provided literature, the general principles of copper-catalyzed C-H functionalization are applicable. This strategy often involves the use of a directing group to achieve regioselectivity. For instance, the copper-catalyzed C-H functionalization of unactivated olefins has been accomplished using an 8-aminoquinoline directing group. nih.gov Such strategies could potentially be adapted for the functionalization of the pyrrolo[2,3-b]pyrazine core.

Substrate Reagent Catalyst Directing Group (if any) Bond Formed Reference
Unactivated OlefinsAzodicarbonamide compoundsCopper(I) or Copper(II) salts8-aminoquinolineC-N nih.gov
BenzylaminesSulfinate saltsCopper(II) acetate2-hydroxynicotinaldehyde (transient)C-S chemrxiv.org

Multi-Component Reactions (MCRs) in Pyrrolo[2,3-b]pyrazine Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. This strategy is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of compounds. Several MCRs have been developed for the synthesis of pyrrolo[2,3-b]pyrazine and related fused pyrazine systems.

For example, a green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives was achieved through a one-pot three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction proceeds in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol. scielo.org.mx Another example involves the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives through a three-component reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine. nih.gov

Component 1 Component 2 Component 3 Catalyst Product Reference
Arylglyoxals6-amino-1,3-dimethyluracilBarbituric acid derivativesTBABPolyfunctionalized pyrrolo[2,3-d]pyrimidines scielo.org.mx
Substituted aromatic aldehyde1,3-indanedione2-aminopyrazinep-TSAPyrido[2,3-b]pyrazine derivatives nih.gov

Thermal (Non-Catalytic) Cyclization Protocols

Thermal cyclization represents a classic and often straightforward method for the synthesis of heterocyclic rings. This approach typically involves the intramolecular cyclization of a suitably functionalized precursor at elevated temperatures, without the need for a catalyst.

The formation of substituted 5H-pyrrolo[2,3-b]pyrazines has been achieved through the thermal cyclization of pyrazinylhydrazones. rsc.org In this process, the pyrazinylhydrazone precursors undergo ring closure onto a carbon atom of the pyrazine nucleus to yield the desired 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines. rsc.org This method provides a direct route to the core structure of interest.

Precursor Reaction Condition Product Reference
PyrazinylhydrazonesHeating (Thermal)3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines rsc.org

Derivatization and Functionalization Strategies at Specific Positions

Following the synthesis of the core pyrrolo[2,3-b]pyrazine scaffold, further derivatization and functionalization are often necessary to introduce desired substituents and to explore structure-activity relationships. These modifications can be carried out at various positions of the heterocyclic ring system.

The introduction of alkyl and aryl groups onto the pyrrolo[2,3-b]pyrazine nucleus can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the direct ortho C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported, providing a route to biphenyl-containing analogues. rsc.org This palladium-catalyzed reaction tolerates a wide range of functional groups and can be used for both diarylation and heteroarylation. rsc.org

The synthesis of 6-methyl-7-phenyl-5H-pyrrolo[2,3-b]pyrazine has been documented, indicating that aryl groups can be incorporated into the pyrazine ring of the pyrrolopyrazine system. sigmaaldrich.com

Reaction Type Substrate Reagent Catalyst Product Reference
Direct C-H ArylationPyrrolo[2,3-d]pyrimidine derivativesArylboronic acidsPd(OAc)₂Biphenyl-containing pyrrolo[2,3-d]pyrimidines rsc.orgchemistryviews.org

Halogenation of the pyrrolo[2,3-b]pyrazine core introduces a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used to introduce chlorine, bromine, and iodine atoms, respectively, onto the heterocyclic scaffold. google.com

The synthesis of 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine demonstrates a specific example of halogenation on this heterocyclic system. smolecule.com The introduction of halogens at specific positions enables further synthetic manipulations, such as Suzuki or Sonogashira couplings, to build more complex molecules. A facile and general synthesis of pyrrolo[2,3-b]pyrazines has been developed via 2-(dicyanoylidene)-3-halopyrazines, highlighting the utility of halogenated pyrazine precursors. rsc.org

Halogenating Agent Substrate Position of Halogenation Product Reference
NBS, NCS, NISPyrrolo[2,3-b]pyrazine derivativeVaries depending on substrate and conditionsHalogenated pyrrolo[2,3-b]pyrazine google.com
Brominating/Iodinating agentsPyrrolo compoundPositions 2 and 72-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine smolecule.com

Amine and Carboxamide Derivatization

The introduction of amine and carboxamide groups onto the this compound scaffold is a key step in the synthesis of diverse analogs for structure-activity relationship studies. These functional groups can be incorporated through established synthetic transformations.

Amine Derivatization via Buchwald-Hartwig Amination:

A powerful method for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination. silicycle.com This palladium-catalyzed cross-coupling reaction is highly versatile for the synthesis of aryl amines from aryl halides. silicycle.comwikipedia.org In the context of this compound, a 6-halo-substituted precursor can be coupled with a wide range of primary or secondary amines to introduce the desired amino functionality. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of various amines under milder conditions. wikipedia.orgyoutube.com The choice of ligand and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

Table 1: Key Features of Buchwald-Hartwig Amination for Amine Derivatization

FeatureDescription
Reaction Type Palladium-catalyzed cross-coupling
Reactants 6-Halo-5H-pyrrolo[2,3-b]pyrazine, Primary or Secondary Amine
Key Components Palladium catalyst, Phosphine ligand, Base
Advantages High functional group tolerance, Broad substrate scope

Carboxamide Derivatization via Amide Coupling:

The synthesis of carboxamide derivatives of this compound can be readily achieved through standard amide bond formation protocols. This typically involves the reaction of a 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid intermediate with a desired amine in the presence of a coupling agent. A variety of coupling reagents are commercially available, each with its own advantages regarding reaction time, yield, and prevention of side reactions. semanticscholar.org The selection of an appropriate coupling agent and reaction conditions is essential for the efficient synthesis of the target carboxamides. semanticscholar.org

Synthetic Routes from Common Precursors

The construction of the this compound core can be efficiently accomplished starting from readily available chemical building blocks. Key precursors include substituted halo-pyrazines.

From Halo-pyrazines via Sonogashira Coupling and Cyclization:

A prominent and effective route to 6-substituted-5H-pyrrolo[2,3-b]pyrazines commences with a halo-pyrazine derivative. Specifically, a palladium-catalyzed Sonogashira cross-coupling reaction between an N-protected 2-amino-3-chloropyrazine and a terminal alkyne, such as 1-hexyne, serves as a key step. The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. nih.gov

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Following the successful coupling of the butyl-alkyne side chain, a subsequent base-induced intramolecular cyclization, or heteroannulation, leads to the formation of the fused pyrrole ring, yielding the this compound scaffold. This method is advantageous due to its tolerance of various functional groups and the commercial availability of the starting materials.

Table 2: Sonogashira Coupling and Cyclization for this compound Synthesis

StepReaction TypeKey ReagentsIntermediate/Product
1Sonogashira CouplingN-(3-Chloropyrazin-2-yl)methanesulfonamide, 1-Hexyne, Pd catalyst, Cu(I) cocatalyst, BaseN-(3-(Hex-1-yn-1-yl)pyrazin-2-yl)methanesulfonamide
2Intramolecular CyclizationBase6-Butyl-5-methanesulfonyl-5H-pyrrolo[2,3-b]pyrazine
3Deprotection-This compound

While diaminomaleonitrile is a known precursor for the synthesis of certain pyrazine-containing heterocycles, a specific and detailed synthetic route for the construction of the this compound scaffold from this starting material is not well-documented in the scientific literature.

Efficiency and Scalability Considerations in Synthetic Procedures

The practical application of any synthetic route, particularly in a pharmaceutical or industrial setting, is heavily dependent on its efficiency and scalability. For the synthesis of this compound and its derivatives, the key reactions involved—Sonogashira coupling, Buchwald-Hartwig amination, and amide coupling—have been subjects of extensive process development and optimization.

Sonogashira Coupling: The Sonogashira reaction is widely used in industrial processes. researchgate.netrsc.org Key considerations for scalability include catalyst loading, the choice of palladium source and ligands, and the removal of residual palladium and copper from the final product. researchgate.net The use of robust and highly active catalyst systems can allow for lower catalyst loadings, which is economically and environmentally beneficial. rsc.org Post-reaction purification strategies are crucial for ensuring the purity of the active pharmaceutical ingredient (API). acs.org

Buchwald-Hartwig Amination: This reaction has also found significant application in large-scale synthesis. rug.nlsemanticscholar.org The development of highly active and stable catalyst systems has enabled the coupling of a wide range of substrates with high efficiency. wikipedia.org On a larger scale, factors such as catalyst cost, ease of product purification from the catalyst and ligands, and the safety of the reagents and solvents become paramount. rug.nl

Amide Coupling: Amide bond formation is one of the most common reactions in pharmaceutical manufacturing. semanticscholar.org A plethora of coupling reagents are available, and their selection for large-scale synthesis is often dictated by cost, safety (some reagents can be explosive), and the ease of removal of byproducts. ucl.ac.uk The development of catalytic amidation processes is an area of active research aimed at improving the sustainability and efficiency of these transformations. ucl.ac.uk

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Pathways of Functional Group Transformations

Oxidation Reactions on the Pyrrolo[2,3-b]pyrazine Core

The oxidation of the 5H-pyrrolo[2,3-b]pyrazine core can selectively target either the nitrogen atoms of the pyrazine (B50134) ring or the carbon framework of the pyrrole (B145914) ring, depending on the reagents and conditions.

A primary oxidation pathway involves the formation of N-oxides at the pyrazine nitrogens. The pyrazine ring, being electron-deficient, contains nitrogen atoms that are susceptible to oxidation by various peroxy acids and other oxidizing agents. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or sodium percarbonate can convert the tertiary nitrogen atoms of the pyrazine ring into their corresponding N-oxides. organic-chemistry.orgwikipedia.orgarkat-usa.org This transformation is significant as it alters the electronic properties of the scaffold; the N-O moiety can act as an electron-donating group, which can, in turn, influence the regioselectivity of subsequent reactions, particularly electrophilic substitutions. wikipedia.org Furthermore, these N-oxides can themselves serve as photoactivatable sources of atomic oxygen for other oxidation reactions. nih.gov

Under more forceful conditions or with different oxidants, the electron-rich pyrrole portion of the molecule can undergo oxidation, which may lead to ring-opening or the formation of complex polymeric materials. However, the formation of N-oxides on the pyrazine ring is a more controlled and synthetically useful transformation.

Reduction Reactions for Specific Functionalities

Reduction reactions involving the 5H-pyrrolo[2,3-b]pyrazine core can be directed at either the pyrazine ring or at specific functional groups attached to the scaffold.

Catalytic hydrogenation is a primary method for the reduction of the pyrazine ring. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, the pyrazine ring can be partially or fully reduced to its di- or tetrahydro- derivatives. For instance, studies on related pyrazino-indole systems have demonstrated the dehydrogenation of the tetrahydro- derivative to achieve the fully aromatic structure, implying that the reverse reaction, hydrogenation, is a viable pathway for reduction. rsc.org The specific conditions (pressure, temperature, catalyst, and solvent) determine the extent of reduction.

Furthermore, reduction reactions are crucial for transforming specific functional groups on the scaffold. For example, a nitro group, which could be introduced onto the ring system via electrophilic nitration, can be selectively reduced to a primary amine using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This amino group can then serve as a handle for further synthetic modifications.

Electrophilic and Nucleophilic Substitution Mechanisms

The dual nature of the pyrrolo[2,3-b]pyrazine ring system leads to distinct and predictable regioselectivity in substitution reactions. The pyrrole ring is the center for electrophilic attack, while the pyrazine ring is the site for nucleophilic substitution.

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich five-membered pyrrole ring. The pyrazine ring is strongly electron-withdrawing, deactivating the six-membered ring towards electrophilic attack. The key question is the regioselectivity of the attack on the pyrrole ring, i.e., whether it occurs at the C2 or C3 position.

The mechanism involves the attack of an electrophile (E⁺) on the π-system of the pyrrole ring to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the preferred position of attack.

Attack at C2: The positive charge can be delocalized over three atoms, including the pyrrole nitrogen, resulting in three significant resonance structures.

Attack at C3: The positive charge is delocalized over only two carbon atoms, leading to two major resonance structures. The nitrogen atom does not directly participate in stabilizing the positive charge in the same way.

While attack at C2 is generally favored in simple pyrroles, in fused systems like pyrrolo[2,3-b]pyrazine, attack at the C3 position can be competitive or even favored. This is because C3 attack avoids disrupting the aromatic sextet of the adjacent pyrazine ring in the resonance contributors of the intermediate, leading to a more stable transition state.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SₙAr) is characteristic of the electron-deficient pyrazine ring, especially when it is substituted with a good leaving group, such as a halogen (Cl, Br). Commercially available precursors like 2-Bromo-5H-pyrrolo[2,3-b]pyrazine serve as common starting materials for such transformations. sigmaaldrich.com

The SₙAr mechanism proceeds via a two-step addition-elimination sequence:

Addition: A potent nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group. This attack is perpendicular to the ring plane and results in the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atoms of the pyrazine ring, which effectively stabilizes the intermediate.

Elimination: The leaving group departs, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.

This pathway allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for functionalizing the pyrazine portion of the molecule.

Table 1: Comparison of Substitution Mechanisms on the Pyrrolo[2,3-b]pyrazine Core

Reaction Type Ring System Attacked Electronic Nature Key Intermediate Common Position
Electrophilic Substitution Pyrrole Ring Electron-rich Arenium Ion (Cationic) C2 or C3
Nucleophilic Substitution Pyrazine Ring (with LG) Electron-deficient Meisenheimer Complex (Anionic) Position of Leaving Group (e.g., C2)

Role of Catalysts and Reagents in Reaction Selectivity and Yield

The strategic use of catalysts and reagents is paramount in controlling the outcome of reactions involving the 6-Butyl-5H-pyrrolo[2,3-b]pyrazine scaffold, enabling high selectivity and yields for desired products. Palladium-catalyzed cross-coupling reactions and the use of protecting groups are particularly notable strategies.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are extensively used to form new carbon-carbon and carbon-nitrogen bonds on the pyrrolo[2,3-b]pyrazine core, typically starting from a halogenated derivative. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples a halogenated pyrrolopyrazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for introducing alkyl, aryl, or vinyl groups, such as the butyl group at the C6 position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halogenated pyrrolopyrazine and an amine. It is a powerful tool for synthesizing amino-substituted derivatives, which are common in pharmacologically active molecules.

The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing its rate, scope, and functional group tolerance. Bulky, electron-rich phosphine (B1218219) ligands are often employed.

Table 2: Catalyst Systems for Functionalizing the Pyrrolo[2,3-b]pyrazine Scaffold

Coupling Reaction Catalyst Precursor Ligand Base Function
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ SPhos, XPhos K₂CO₃, Cs₂CO₃ Forms C-C bonds
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂ RuPhos, BrettPhos NaOt-Bu, K₃PO₄ Forms C-N bonds

Role of Protecting Groups and Other Reagents:

To manage the reactivity of the bifunctional scaffold, protecting groups are often employed. The nitrogen of the pyrrole ring (N5) can be protected, for example, with a tosyl (Ts) or a tert-butyloxycarbonyl (Boc) group. This protection prevents unwanted side reactions at the pyrrole nitrogen and can influence the regioselectivity of substitutions on the ring. The protecting group can be removed later in the synthetic sequence under specific conditions.

Other reagents are used to facilitate specific transformations. For example, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the pyrrole N-H, generating a nucleophile that can then be alkylated. In decarboxylation reactions on related heterocyclic systems, reagents like potassium carbonate in toluene (B28343) have been used effectively. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-Butyl-5H-pyrrolo[2,3-b]pyrazine, both ¹H and ¹³C NMR, along with advanced NMR methodologies, are indispensable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a pyrrolo[2,3-b]pyrazine core, the chemical shifts of the ring protons are influenced by the electronic effects of the fused ring system and any substituents present. The pyrrole (B145914) and pyrazine (B50134) ring protons typically resonate in the aromatic region of the spectrum. The butyl group protons will appear in the aliphatic region, with characteristic splitting patterns and chemical shifts corresponding to their position relative to the heterocyclic core.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
NH (Pyrrole)10.0 - 12.0br s-
Pyrazine-H8.0 - 8.5m-
Pyrrole-H6.5 - 7.5m-
α-CH₂ (Butyl)2.5 - 3.0t~7-8
β-CH₂ (Butyl)1.5 - 2.0sext~7-8
γ-CH₂ (Butyl)1.2 - 1.6sext~7-8
δ-CH₃ (Butyl)0.8 - 1.0t~7-8

Note: This is a predicted table based on general principles and data from related compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment, with carbons adjacent to nitrogen atoms typically appearing at lower field. The butyl chain carbons will resonate in the upfield aliphatic region.

As with ¹H NMR, specific ¹³C NMR data for this exact compound is scarce. However, data from similar heterocyclic systems, such as pyrazoline derivatives and other pyrazine-substituted compounds, can be used for predictive analysis. researchgate.netresearchgate.net For example, in a pyrazoline derivative, the carbonyl carbon appears at the most downfield region, followed by aromatic and quaternary carbons. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C (Pyrazine ring)140 - 160
C (Pyrrole ring)100 - 140
C-6 (attached to Butyl)145 - 155
α-C (Butyl)30 - 40
β-C (Butyl)25 - 35
γ-C (Butyl)20 - 30
δ-C (Butyl)10 - 15

Note: This is a predicted table based on general principles and data from related compounds. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Elucidation

For complex molecules, one-dimensional NMR spectra can be insufficient for complete structural assignment. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of atoms, which is crucial for stereochemical elucidation, although less critical for an achiral molecule like this compound unless conformational isomers are being studied. ipb.pt These techniques are instrumental in confirming the precise attachment of the butyl group and the assignment of all proton and carbon signals in the pyrrolo[2,3-b]pyrazine system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₁₀H₁₃N₃). The calculated exact mass for this compound can be compared to the experimentally determined value to confirm its identity. rsc.org

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be prominent, and fragmentation would likely involve the loss of the butyl chain or parts of it, as well as cleavage of the heterocyclic rings. This fragmentation pattern provides valuable structural information that corroborates the data obtained from NMR spectroscopy. The fragmentation of related pyrazine compounds often shows characteristic losses that can be used for identification. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond of the pyrrole ring, C-H bonds of the aromatic rings and the aliphatic butyl chain, and C=N and C=C bonds within the heterocyclic system.

The vibrational spectra of the parent diazine rings, pyrazine and pyrimidine, have been studied extensively, providing a basis for interpreting the spectrum of the fused pyrrolopyrazine system. core.ac.uk The N-H stretching vibration of the pyrrole ring would typically appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches of the butyl group would be observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain absorptions due to the C=C and C=N stretching vibrations of the aromatic rings.

X-ray Crystallography for Three-Dimensional Structure Determination

The crystal structure of related heterocyclic compounds, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, has been determined, revealing a planar azaindole skeleton and intermolecular N-H···N hydrogen bonds that form inversion dimers. researchgate.net A similar planarity and potential for hydrogen bonding would be expected for the this compound core.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic separation is fundamental in the final stages of synthesis and for quantitative analysis, ensuring the purity of the target compound. The choice between HPLC and GC-MS often depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and purification of non-volatile and thermally sensitive compounds like many pyrrolo[2,3-b]pyrazine derivatives. Its versatility allows for the separation of complex mixtures with high resolution and sensitivity.

Detailed Research Findings:

While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, the analysis of structurally similar compounds, such as other substituted pyrrolo[2,3-d]pyrimidines and 7-deazapurine nucleosides, provides a strong basis for method development. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these types of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase, most frequently a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The lipophilic butyl group and the pyrrolopyrazine core of the target compound will exhibit significant interaction with the C18 stationary phase.

The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. mdpi.com For instance, in the analysis of related heterocyclic systems, a gradient of acetonitrile in water is a common choice. jfda-online.com Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the pyrrolo[2,3-b]pyrazine chromophore exhibits maximum absorbance.

For preparative HPLC, the goal is to isolate the compound of interest. In this case, larger columns are used, and the separated fractions corresponding to the desired compound are collected. The conditions are optimized to maximize throughput and yield while maintaining the required purity.

A representative HPLC method for a compound structurally related to this compound is detailed in the interactive table below.

Table 1: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Substituted Pyrrolo[2,3-b]pyrazines.
ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For compounds containing polar functional groups, such as the N-H group in the pyrrole ring of 5H-pyrrolo[2,3-b]pyrazines, derivatization is often a necessary step to enhance volatility and improve chromatographic peak shape. mdpi.comnih.govresearchgate.net

Detailed Research Findings:

Direct GC-MS analysis of this compound may be challenging due to potential peak tailing and adsorption on the column caused by the polar N-H group. Therefore, derivatization is a common strategy employed for related alkylpyrazines and other heterocyclic compounds. The most common derivatization techniques include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA). nih.gov This process replaces the active hydrogen on the pyrrole nitrogen with a non-polar group, thereby increasing the compound's volatility and thermal stability.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the capillary column. A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a molecular fingerprint that can be used for structural elucidation and confirmation. The fragmentation pattern of the butyl-substituted pyrrolopyrazine would be expected to show characteristic losses of the butyl chain and fragmentation of the heterocyclic ring system.

For the isolation of volatile compounds, preparative GC can be employed, although it is less common than preparative HPLC for compounds of this nature.

An illustrative set of GC-MS parameters for the analysis of a derivatized alkyl-substituted pyrrolo[2,3-b]pyrazine is presented in the interactive table below.

Table 2: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of Derivatized this compound.
ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Injector Temperature 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-500 amu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Butyl-5H-pyrrolo[2,3-b]pyrazine, DFT calculations can elucidate ground state properties such as molecular geometry, electronic distribution, and vibrational frequencies. By calculating the electron density, DFT can predict the molecule's stability, reactivity, and the nature of its chemical bonds. While specific DFT studies exclusively focused on this compound are not prominently available in the surveyed literature, this method is routinely applied to heterocyclic compounds to understand their fundamental chemical characteristics.

Hypothetical DFT-calculated properties for this molecule would typically be presented in a format similar to the table below, providing quantitative data on its structural parameters.

Interactive Table: Hypothetical Ground State Properties of this compound (DFT B3LYP/6-31G)*

Property Calculated Value Unit
Total Energy (Value) Hartrees
Dipole Moment (Value) Debye
HOMO Energy (Value) eV
LUMO Energy (Value) eV

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of electronic excited states. uci.edursc.orgarxiv.org This method is essential for predicting the absorption and emission spectra of a molecule by calculating the energies of its electronic transitions. rsc.org For this compound, TDDFT could predict its ultraviolet-visible (UV-Vis) spectrum, providing insights into its photophysical properties. Such calculations are crucial for applications in materials science and photochemistry. Although published TDDFT analyses for this specific butyl-substituted pyrrolopyrazine were not identified, the methodology is a standard tool for investigating the excited states of similar aromatic and heterocyclic systems. uzh.ch

A typical output from a TDDFT calculation would detail the predicted electronic transitions, as illustrated in the hypothetical data table below.

Interactive Table: Hypothetical Excited State Properties of this compound (TDDFT)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength
S0 -> S1 (Value) (Value) (Value)
S0 -> S2 (Value) (Value) (Value)

Molecular Orbital (MO) Calculations (e.g., Pariser-Parr-Pople method)

Molecular Orbital (MO) calculations provide a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The Pariser-Parr-Pople (PPP) method is a semi-empirical quantum mechanical method specifically designed for the quantitative prediction of the electronic structures and spectra of conjugated π-electron systems. wikipedia.orgiupac.org Developed in the 1950s, the PPP method offers an efficient way to approximate molecular orbitals and is particularly useful for predicting electronic transitions in organic molecules. wikipedia.orgchemrxiv.org Given the aromatic nature of the pyrrolo[2,3-b]pyrazine core, the PPP method could be applied to this compound to approximate its π-molecular orbitals and understand its electronic absorption spectrum. However, a specific application of the PPP method to this compound has not been found in the reviewed scientific literature.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable in drug discovery and materials science for predicting how a molecule will interact with its environment.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a biological target, such as a protein or enzyme. The 5H-pyrrolo[2,3-b]pyrazine scaffold is known to be a component of various kinase inhibitors. researchgate.netnih.govmdpi.com Therefore, molecular docking studies are highly relevant for predicting the interaction of this compound with the ATP-binding site of various kinases. Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. While specific docking results for this compound are not detailed in the available literature, the general applicability of this method to its structural class is well-established. nih.gov

The results of a molecular docking study are often summarized in a table detailing the predicted binding energies and key interactions.

Interactive Table: Hypothetical Molecular Docking Results for this compound with a Target Kinase

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Kinase X (PDB ID) (Value) (e.g., Leu83, Val91) Hydrogen Bond, Hydrophobic

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. For this compound, the flexibility of the butyl chain necessitates conformational analysis to identify the most stable, low-energy conformers. This is crucial because the biological activity of a molecule can be highly dependent on its three-dimensional shape. Energy minimization calculations, often performed using force fields like MMFF94 or AMBER, would be the first step in any molecular modeling study to obtain a stable 3D structure before proceeding with more complex calculations like molecular docking. Specific conformational analysis and energy minimization studies for this compound are typically preliminary steps within broader research and are not often published as standalone studies.

Prediction of Electronic and Optical Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic and optical properties of organic molecules like this compound.

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. mdpi.comresearchgate.net

For heterocyclic systems like pyrrolo[2,3-b]pyrazines, DFT calculations can provide reliable predictions of these energy levels. While specific data for this compound is not extensively published, studies on related donor-acceptor molecules containing pyrazine (B50134) and thiophene (B33073) moieties demonstrate how these calculations are performed. researchgate.netnih.gov The electronic properties can be fine-tuned by introducing different substituent groups. For example, adding electron-donating or electron-withdrawing groups to the core structure can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net

The table below presents illustrative HOMO-LUMO energy gap data for related heterocyclic compounds, calculated using DFT methods. This data demonstrates the typical range of energy gaps observed for such molecules.

Compound ClassFunctional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole-thiophene derivativesB3LYP/6-311G(d,p)-6.20 to -6.51-1.90 to -2.124.30 to 4.43
Push-Pull Purine derivativesB3LYP/6-31G(d)-5.25 to -6.04-2.18 to -3.152.87 to 3.15
Bis-oxadiazolo-pyrazine derivativesB3PW91/6-31G(d,p)-8.51 to -10.21-3.91 to -5.734.48 to 4.80

This table is for illustrative purposes and shows data for related heterocyclic systems to indicate typical computationally-derived values. nih.govsemanticscholar.org

Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules. materialsciencejournal.org These calculations can determine the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between molecular orbitals.

For pyrrolopyrazine derivatives, which are investigated as organic optoelectronic materials, TD-DFT can predict the electronic transitions responsible for their photophysical properties. researchgate.net The calculations can identify whether these transitions are localized on specific parts of the molecule or involve a charge transfer between different regions (intramolecular charge-transfer, ICT). nih.gov For example, studies on structurally similar dipyrrolopyrazine and push-pull purine derivatives have shown that the lowest energy absorption bands often correspond to ICT transitions. nih.govresearchgate.net

Predicted spectra are valuable for:

Interpreting Experimental Data: Helping to assign specific electronic transitions to the peaks observed in experimental spectra.

Designing Novel Materials: Guiding the synthesis of new compounds with desired optical properties, such as specific colors of absorption or emission, by predicting how structural modifications will affect the spectra.

The table below shows examples of predicted and experimental optical properties for related heterocyclic compounds.

Compound ClassMethodPredicted λmax (nm)Experimental λmax (nm)Predicted Emission λmax (nm)Experimental Emission λmax (nm)
Push-Pull Purine derivativesTD-DFT360-367360-367Not specified439-448
Dihydropyran derivativeTD-DFT/B3LYP360.58362Not specifiedNot specified

This table is for illustrative purposes and shows data for related heterocyclic systems to demonstrate the correlation between predicted and experimental values. nih.govmaterialsciencejournal.org

Virtual Screening and Structure-Based Drug Design (SBDD) Approaches

Virtual screening and structure-based drug design (SBDD) are foundational strategies in the discovery of novel therapeutic agents. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been effectively utilized in such campaigns, particularly for identifying kinase inhibitors. nih.govresearchgate.net

Virtual Screening (VS) involves computationally screening large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. For pyrrolo[2,3-b]pyrazine analogs, this could involve docking thousands of virtual compounds into the ATP-binding site of a target kinase, such as FGFR. nih.govnih.gov The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for further experimental testing.

Structure-Based Drug Design (SBDD) is a more targeted approach that relies on the three-dimensional structure of the protein target. researchgate.netnih.gov When a co-crystal structure of a lead compound (like a 5H-pyrrolo[2,3-b]pyrazine derivative) bound to its target is available, it provides a detailed map of the binding interactions. nih.gov Medicinal chemists can use this structural information to rationally design modifications to the lead compound to enhance its potency, selectivity, or pharmacokinetic properties. For example, if the structure reveals an unoccupied hydrophobic pocket near the ligand, a butyl group could be added to the scaffold to fill this pocket and increase binding affinity. This iterative process of design, synthesis, and testing, guided by structural insights, is a hallmark of modern drug discovery. researchgate.netnih.gov

In the development of FGFR inhibitors, a weak hit was optimized using a co-crystal structure with FGFR1, leading to the rational design and synthesis of a series of potent 5H-pyrrolo[2,3-b]pyrazine inhibitors. nih.govnih.gov This approach highlights the power of SBDD to transform a low-potency compound into a promising lead for further development. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of Substituents on the Pyrrolo[2,3-b]pyrazine Core

The exploration of the chemical space around the pyrrolo[2,3-b]pyrazine scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Research on analogous heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, provides a framework for understanding the systematic modifications applicable to the 6-Butyl-5H-pyrrolo[2,3-b]pyrazine core.

Key modification strategies include:

Substitution at the Pyrrole (B145914) and Pyrazine (B50134) Rings: Introducing a variety of substituents on both the pyrrole and pyrazine rings is a common approach. For instance, in related pyrrolo[2,3-d]pyrimidines, variations of substituents at the 6-position (analogous to the butyl group in the title compound) and on the pyrazine nitrogen have been shown to control potency and specificity. nih.gov Modifications often involve introducing different aryl or alkyl groups, as well as electron-donating or electron-withdrawing groups to modulate the electronic properties of the core structure. juniperpublishers.com

Side Chain Homologation and Flexibilization: Increasing the length or flexibility of side chains, such as the butyl group, can improve the spectrum of activity. nih.gov Studies on related receptor tyrosine kinase (RTK) inhibitors have shown that extending an ethyl linker to a longer chain can alter the inhibitory profile of the molecule. nih.gov

Introduction of Halogens: The strategic incorporation of halogen atoms (F, Cl, Br, I) is a well-established method in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. mdpi.commdpi.com Halogenated derivatives of related pyrrolo[2,3-d]pyrimidines have been synthesized to develop potent kinase inhibitors. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) is another tactic. For example, a thienoyl group has been used as a bioisostere for a benzoyl group in related antifolates to improve selectivity. nih.gov

These systematic modifications allow for the fine-tuning of the molecule's properties, leading to the development of compounds with optimized biological or material characteristics.

Identification of Pharmacophores and Key Structural Determinants for Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the pyrrolo[2,3-b]pyrazine scaffold, several key pharmacophoric features have been identified, primarily in the context of kinase inhibition.

The Heterocyclic Core: The pyrrolo[2,3-b]pyrazine nucleus itself is a critical pharmacophoric element. Its structural resemblance to adenine (B156593) allows it to act as an ATP-competitive inhibitor by fitting into the ATP binding site of various kinases. nih.gov

Hydrogen Bonding Sites: The nitrogen atoms within the pyrazine ring and the N-H group of the pyrrole ring can act as crucial hydrogen bond donors and acceptors. nih.gov These interactions help to anchor the molecule within the active site of a biological target. Pharmacophore mapping of related pyrido[2,3-b]pyrazine (B189457) derivatives identified the core structure as having hydrogen-bond acceptor and hydrophobic center roles. nih.gov

Substituents as Recognition Elements: The substituents on the core, such as the butyl group at position 6, play a vital role in determining selectivity and potency. The butyl group likely interacts with a hydrophobic pocket in the target protein. Modifications at other positions, such as the introduction of a phenyl group, can lead to specific interactions that define the compound's activity profile, which can range from anticancer to anti-inflammatory effects. ontosight.ai

In essence, the activity of this compound derivatives is determined by a combination of the core scaffold's ability to mimic endogenous ligands and the specific interactions afforded by its substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies on this compound were not found, research on related pyrazine derivatives provides insight into the methodologies used.

For example, a QSAR study on a series of pyrazinoate esters, which are prodrugs of the antitubercular agent pyrazinoic acid, successfully developed a predictive model. nih.gov The model utilized several molecular descriptors to correlate the chemical structure with antimycobacterial activity. nih.gov

Key Descriptors in Pyrazine-related QSAR Models:

Descriptor CategoryExample DescriptorSignificance
Topological Balaban index (J)Describes the branching and shape of the molecule.
Physicochemical ClogPRepresents the lipophilicity (n-octanol/water partition coefficient), which influences cell membrane permeability.
Steric/Geometrical Van der Waals surface areaRelates to the size and volume of the molecule, affecting how it fits into a binding site.
Electronic Dipole momentMeasures the polarity of the molecule, which can influence interactions with polar residues in a target protein.
Quantum Chemical Stretching-energy contributionReflects the energy required to deform specific bonds.

This table is based on a QSAR study of pyrazinoate esters and illustrates the types of descriptors relevant for pyrazine-containing compounds. nih.gov

Such QSAR models, once validated, can be powerful tools for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing. nih.gov

Correlation of Structural Changes with Binding Affinity and Selectivity

The potency and selectivity of a drug molecule are directly linked to its binding affinity for its intended target versus off-targets. For derivatives of the pyrrolo[2,3-b]pyrazine core, structural modifications have a profound impact on these parameters.

Studies on the closely related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated that altering substituents directly influences binding affinity and selectivity against various kinases. nih.govnih.gov For example, the introduction of specific side chains can confer high selectivity for mutant forms of a kinase over the wild-type enzyme, a critical feature for targeted cancer therapy. nih.gov One study found that a pyrrolo[2,3-d]pyrimidine derivative was 104-fold more potent against the T790M mutant EGFR kinase than the wild-type version. nih.gov

Similarly, in a series of 5H-pyrrolo[2,3-b]pyrazine derivatives developed as FGFR kinase inhibitors, rational design based on co-crystal structures led to the discovery of compounds with high potency and selectivity. nih.gov

Examples of Structural Modifications and Their Effects on Binding:

Structural ChangeTarget ClassObserved EffectReference
Variation of 6-ethylaryl and N(4)-phenyl substituentsReceptor Tyrosine Kinases (RTKs)Controlled both potency and specificity of inhibition. nih.gov
Introduction of specific acrylamide (B121943) groupMutant EGFR KinaseCovalent bond formation leading to irreversible inhibition and high selectivity. nih.gov
Optimization of substituents based on co-crystal structureFibroblast Growth Factor Receptor (FGFR)Discovery of potent and selective inhibitors. nih.gov
Introduction of halogenated benzylidene-benzohydrazide side chainMultiple KinasesInfluenced binding affinity and cytotoxicity. mdpi.com

These findings underscore the principle that small changes to the periphery of the this compound core can lead to significant differences in biological activity by altering the way the molecule fits and interacts with its target protein.

Influence of Substituents on Photophysical Properties for Material Applications

Beyond biological activity, pyrrolo[2,3-b]pyrazine derivatives and related heterocyclic systems are of interest for their potential use in materials science, such as in organic light-emitting diodes (OLEDs), due to their unique photophysical properties. nih.gov These properties, including light absorption and emission, are highly dependent on the compound's chemical structure.

Studies on pyrazine and pyrrolo-pyrazine systems have shown that substituents can tune the electronic and optical characteristics of the core.

Absorption and Emission: The nature of the substituents can shift the absorption and emission wavelengths. For example, in 2,5-disubstituted pyrazines, the electronic transitions (e.g., π→π*) that govern light absorption are influenced by the attached groups. nih.gov The introduction of a pyrazolyl group leads to absorption bands in the UV-Vis region. nih.govresearchgate.net

Fluorescence and Quantum Yield: The efficiency of light emission (fluorescence quantum yield) is also highly sensitive to substitution. Fusion of additional aromatic rings to a pyrrolo[1,2-a]pyrazine (B1600676) scaffold has been shown to result in a remarkable increase in the intensity of blue fluorescence. nih.gov

Nonlinear Optical (NLO) Properties: Certain pyrido[2,3-b]pyrazine derivatives have been investigated for their NLO properties, which are important for applications in optoelectronics. DFT calculations have shown that substituents significantly affect properties like polarizability and hyperpolarizability, with electron-donating groups generally enhancing the NLO response. rsc.orgnih.gov

Photophysical Data for Substituted Pyrazine Derivatives:

Compound/SystemSubstituent(s)Key Photophysical PropertyReference
2-bromo-5-(1H-pyrazol-1-yl)pyrazineBromo, PyrazolylTwo emission bands in the 350-450 nm region. nih.gov
2,5-di(1H-pyrazol-1-yl)pyrazineTwo Pyrazolyl groupsOne emission band; enhanced photostability compared to the bromo-derivative. nih.gov
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybridsFused aromatic ringsDeep blue emission in aggregated and solid states. nih.gov
Substituted Pyrido[2,3-b]pyrazinesVaried aryl groupsSignificant nonlinear optical (NLO) response. rsc.orgnih.gov

These results demonstrate that the this compound scaffold could be a promising platform for developing new materials with tailored optical properties by strategically modifying its substituents.

Stereochemical Considerations and their Impact on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in biological activity. mdpi.com If a molecule or its target is chiral, different enantiomers or diastereomers can exhibit vastly different potencies and effects.

While the core this compound is achiral, the introduction of chiral centers, for instance, by modifying the butyl chain or adding chiral substituents, would necessitate stereochemical considerations.

Research on other chiral heterocyclic compounds has highlighted the importance of stereochemistry. In a study of 3-Br-acivicin isomers, only the (5S, αS) isomers, which possess the "natural" stereochemistry, displayed significant antiplasmodial activity. mdpi.com This selectivity was attributed to two main factors:

Stereoselective Uptake: The active isomers were likely recognized and transported into the cell by a specific L-amino acid transport system. mdpi.com

Target Binding: Molecular modeling revealed that the stereochemistry was also crucial for an efficient interaction with the target enzyme, leading to covalent binding and inactivation. mdpi.com

Molecular Mechanisms of Biological Activity Excluding Clinical Human Trial Data, Dosage, and Safety Profiles

Kinase Inhibition Mechanisms

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of several kinase families through ATP-competitive mechanisms. The core scaffold serves as a versatile platform for designing selective inhibitors by modifying substituent groups that interact with specific regions of the kinase domain. nih.govnih.gov

Inhibition of Cyclin-Dependent Kinases (CDKs)

While the 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to possess general serine/threonine kinase activity, specific inhibitory mechanisms against Cyclin-Dependent Kinases (CDKs) by this particular compound are not extensively detailed in the current scientific literature. nih.gov Related heterocyclic structures, such as pyrrolo[2,3-d]pyrimidines, have been more thoroughly investigated as CDK inhibitors. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a cornerstone for a series of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.govnih.gov Through rational, structure-based design, derivatives have been optimized to achieve high-affinity binding and selectivity. nih.gov

The inhibitory mechanism involves the compound docking into the ATP-binding site of the FGFR1 kinase domain. A key interaction is the formation of a hydrogen bond between a nitrogen atom in the pyrazine (B50134) ring and the hinge region of the kinase. nih.gov Additionally, a pi-pi stacking interaction between an attached imidazole (B134444) ring and the phenylalanine residue Phe489 in the P-loop of FGFR1 contributes to the binding affinity. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that modifications to substituents can significantly impact potency. For instance, replacing a methyl group on the pyrazole (B372694) moiety with an unsubstituted pyrazole ring was found to dramatically increase inhibitory activity, yielding a derivative with an IC₅₀ value of 0.6 nM against FGFR1. nih.gov Conversely, introducing larger groups like isopropyl led to a loss of activity. nih.gov Further optimization of another part of the molecule led to derivatives with picomolar enzymatic activity.

Table 1: Inhibitory Activity of Representative 5H-pyrrolo[2,3-b]pyrazine Derivatives against FGFR1

Compound DerivativeSubstitutionFGFR1 IC₅₀ (nM)Reference
13Unsubstituted pyrazole0.6 nih.gov
29Ethyl-substituted imidazole3.0 nih.gov
30Isopropyl-substituted imidazole3.0 nih.gov
14Isopropyl on pyrazole>1000 nih.gov

Janus Kinase (JAK) Inhibition (e.g., JAK1, JAK2, JAK3)

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been developed as novel, potent, and ATP-competitive inhibitors of Janus kinase 3 (JAK3). nih.gov Initial lead compounds based on this scaffold showed promising potency but lacked selectivity against other isoforms in the JAK family. nih.gov

Computational modeling and crystallographic analysis were employed to enhance selectivity. These studies suggested that the phenyl ether moiety of the inhibitors presented a favorable vector for achieving isoform specificity. nih.gov By exploring substitutions on this part of the molecule, potent JAK3 inhibitors were identified with improved selectivity over other JAK family members. nih.gov The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been noted in other studies for its potential as a JAK3 inhibitor. nih.gov

Table 2: Inhibitory Profile of a 5H-pyrrolo[2,3-b]pyrazine Derivative

KinaseIC₅₀ (nM)Reference
JAK3Potent Inhibition (Specific value not in abstract) nih.gov

ATM and Rad3-Related Protein (ATR) Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as having inhibitory activity against Ataxia Telangiectasia and Rad3-related protein (ATR) kinase. nih.gov Patent literature further describes pyrrolo-pyrazine derivatives as useful inhibitors of ATR kinase, a critical regulator in the cellular DNA damage response pathway. google.com This activity is part of the broad kinase inhibition profile demonstrated by this versatile chemical scaffold. nih.gov

Adaptor-Associated Kinase 1 (AAK1) Inhibition

Based on a review of the scientific literature, the 5H-pyrrolo[2,3-b]pyrazine scaffold has not been specifically documented as an inhibitor of Adaptor-Associated Kinase 1 (AAK1). Research into AAK1 inhibitors has often focused on other, though sometimes related, heterocyclic cores such as pyrrolo[2,3-b]pyridines. nih.gov

Binding Modes in Kinase ATP-Binding Sites

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a recognized pharmacophore in the development of kinase inhibitors. These inhibitors predominantly function by competing with adenosine (B11128) triphosphate (ATP) for binding within the kinase catalytic domain. cam.ac.uk This domain is structurally conserved across many kinases and consists of two lobes, an N-terminal lobe and a C-terminal lobe, with the ATP-binding site located at their interface. nih.gov ATP-competitive inhibitors, by occupying this site, block the kinase's ability to transfer a phosphate (B84403) group to its substrate, thereby inhibiting its catalytic function. cam.ac.uk

Inhibitors are often classified based on the specific conformation of the kinase they bind to. Key regulatory elements like the "DFG motif" at the start of the activation loop can be in an active ("DFG-in") or inactive ("DFG-out") conformation. nih.gov

Type I inhibitors bind to the active "DFG-in" conformation. nih.gov

Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent allosteric pocket. nih.gov

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core, such as 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, have demonstrated inhibitory activity against several kinases. This suggests the scaffold acts as an ATP-competitive inhibitor. bindingdb.org The binding mode involves interactions with key residues within the ATP pocket, mimicking the interactions of the adenine (B156593) ring of ATP. cam.ac.uk The specific type of binding (e.g., Type I vs. Type II) would be determined by the exact substitutions on the pyrrolopyrazine core and the conformational state of the target kinase.

CompoundTarget KinaseAffinity Data (IC50)
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazineCyclin-dependent kinase 5 activator 1 (Human)1500 nM
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazineGlycogen (B147801) synthase kinase-3 beta (Rat)920 nM
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazineCyclin-dependent kinase 1/G2/mitotic-specific cyclin-BData not specified

This data is based on in vitro kinase activity assays performed at 30°C in the presence of 15 µM ATP. bindingdb.org

Ion Channel Modulation Mechanisms

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

Derivatives of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine have been identified as potent activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the primary chloride ion channel in the apical membrane of epithelial cells. nih.gov Specifically, the compound 7-n-butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazine, designated RP107, acts as a submicromolar activator of wild-type CFTR. nih.gov

Importantly, this activation extends to mutant forms of the CFTR protein, including the G551D and F508del mutations, which are common in patients with cystic fibrosis. nih.gov The F508del mutation, the most common cause of cystic fibrosis, leads to a protein that is not only misfolded and retained in the endoplasmic reticulum but also exhibits defective channel gating if it reaches the cell surface. nih.gov The ability of pyrrolo[2,3-b]pyrazine derivatives to activate these mutant channels at the cell surface highlights a potential mechanism for restoring ion transport. nih.govnih.gov Structure-activity relationship studies have indicated that the 7-n-butyl and 6-(4-hydroxyphenyl) substitutions on the pyrrolo[2,3-b]pyrazine core are key determinants for this potent CFTR activation. nih.gov

cAMP-Independent Activation Pathways

The activation of CFTR by these pyrrolo[2,3-b]pyrazine derivatives occurs through a mechanism that is independent of cyclic adenosine monophosphate (cAMP). nih.gov Normally, CFTR is activated via a cAMP-dependent pathway, where hormones and neurotransmitters increase intracellular cAMP levels, leading to protein kinase A (PKA) activation and subsequent channel phosphorylation.

Studies with the compounds RP107 and its analogue RP108 (7-n-butyl-6-(4-chlorophenyl)[5H]pyrrolo[2,3-b]pyrazine) demonstrated that they did not cause any increase in cellular cAMP levels. nih.gov Despite this, they effectively stimulated CFTR-mediated chloride currents. This indicates a direct or indirect interaction with the channel or a closely related regulatory protein, bypassing the need for cAMP generation. The activation by these compounds was, however, potentiated by low concentrations of forskolin (B1673556) (a cAMP-elevating agent) and was inhibited by known CFTR blockers like glibenclamide and CFTR(inh)-172, confirming their action is on the CFTR channel itself. nih.gov

Targeted Protein Degradation (TPD) Approaches

Hematopoietic Progenitor Kinase 1 (HPK1) Degradation

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been utilized as a core component in the design of novel bifunctional compounds aimed at inducing the degradation of Hematopoietic Progenitor Kinase 1 (HPK1). google.com HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling. nih.gov By dampening T-cell activation, HPK1 is considered a promising therapeutic target for cancer immunotherapy; its inhibition or removal can enhance anti-tumor immune responses. nih.govresearchgate.net

Instead of merely inhibiting the kinase's activity, these novel compounds are designed to trigger the complete removal of the HPK1 protein through the ubiquitin-proteasome system. google.com This is achieved by creating a molecule that can simultaneously bind to HPK1 and a component of the cell's protein disposal machinery. google.com The CUL7/Fbxw8 ubiquitin ligase complex has been identified as one E3 ligase that mediates the proteasome-dependent degradation of HPK1. nih.gov

Bifunctional Compounds Recruiting E3 Ligases

The strategy of targeted protein degradation (TPD) is embodied in these novel pyrrolo[2,3-b]pyrazine-based compounds. They are designed as bifunctional molecules, often called Proteolysis Targeting Chimeras (PROTACs). google.com Such a compound consists of two key moieties connected by a linker:

A warhead that binds to the target protein (in this case, an HPK1 inhibitor moiety based on the pyrrolo[2,3-b]pyrazine structure).

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

By bringing the E3 ligase into close proximity with HPK1, the compound facilitates the transfer of ubiquitin molecules to the HPK1 protein. google.com This poly-ubiquitination serves as a signal for the cell's proteasome to recognize and degrade the tagged HPK1 protein, effectively eliminating it from the cell. google.comnih.gov This approach offers a distinct advantage over simple inhibition, as it removes the entire protein scaffold, preventing any non-catalytic functions the kinase might have.

Anti-Proliferative Activity at Cellular Level (mechanistic insights)

Derivatives of the pyrrolo[2,3-b]pyrazine scaffold and structurally similar compounds have demonstrated notable anti-proliferative effects against various cancer cell lines. The mechanisms underlying this activity are multifaceted, primarily involving the disruption of cellular processes essential for tumor cell growth and survival.

Effects on Cell Viability and Proliferation

Studies have shown that synthetic derivatives of pyrrolo[2,3-b]pyrazine and related structures can significantly inhibit the growth of cancer cells. For instance, a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives exhibited good anti-proliferative activity against seven different cancer cell lines. nih.gov Notably, these compounds were effective against the HL-60/MX2 cell line, which is known for its resistance to topoisomerase II poisons. nih.gov

Similarly, research on other related heterocyclic systems has yielded compounds with potent growth-inhibitory action. Halogenated pyrrolo[3,2-d]pyrimidines, which are regioisomers of the core scaffold, have been identified with anti-proliferative activities in the low micromolar to sub-micromolar range against four different cancer cell lines. nih.gov For example, the introduction of an iodine atom at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine was found to enhance its potency by a factor of 5 to 20 compared to the non-iodinated parent compound. nih.gov

Another related class of compounds, pyrrolo[2,3-b]pyridine analogues, also demonstrated significant growth inhibition across human cancer cell lines including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast), with inhibitory concentrations ranging from 0.12 µM to 9.84 µM. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyrrolo-pyrimidine Derivatives

Compound Class Cell Line(s) Observed Effect IC₅₀ Range
1,3-Benzoazolyl-substituted pyrrolo[2,3-b]pyrazines 7 cancer cell lines including HL-60/MX2 Good anti-proliferative activity Not specified
Halogenated pyrrolo[3,2-d]pyrimidines 4 cancer cell lines including MDA-MB-231 Potent cytostatic activity Low micromolar to sub-micromolar
Pyrrolo[2,3-b]pyridine analogues A549, HeLa, MDA-MB-231 Good growth inhibition 0.12 µM - 9.84 µM
Pyrrolo[2,3-d]pyrimidine derivatives 4 cancer cell lines including HepG2 Promising cytotoxic effects 29 µM - 59 µM

Induction of Apoptosis Pathways

A key mechanism through which pyrrolo[2,3-b]pyrazine derivatives and related compounds exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death.

Flow cytometric analysis has confirmed that 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives can induce apoptosis in HL-60 cells. nih.gov Further mechanistic studies on related heterocyclic systems have provided more detailed insights into the specific pathways involved. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in HepG2 liver cancer cells. mdpi.com This was accompanied by a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Similarly, a pyrazine derivative known as 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) was found to induce apoptosis in chronic myeloid leukemia K562 cells. rjeid.com The mechanism involved the downregulation of the anti-apoptotic proteins Survivin and Bcl2, and a corresponding increase in the expression of the pro-apoptotic protein Bax. rjeid.com

Studies on halogenated pyrrolo[3,2-d]pyrimidines also revealed their ability to induce apoptosis. One potent compound from this series was shown to robustly induce apoptosis in triple-negative breast cancer MDA-MB-231 cells, which occurred concomitantly with a G2/M cell cycle arrest. nih.gov

Table 2: Apoptotic Mechanisms of Pyrrolo-pyrazine and Related Derivatives

Compound Class Cell Line Apoptotic Mechanism
1,3-Benzoazolyl-substituted pyrrolo[2,3-b]pyrazines HL-60 Induction of apoptosis confirmed by flow cytometry. nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives HepG2 Increase in caspase-3 and Bax; downregulation of Bcl-2. mdpi.com
2-mOPP (Pyrazine derivative) K562 Downregulation of Survivin and Bcl2; upregulation of Bax. rjeid.com
Halogenated pyrrolo[3,2-d]pyrimidines MDA-MB-231 Robust induction of apoptosis with G2/M cell cycle arrest. nih.gov

Antimycobacterial Activity and Proposed Mechanisms

While the pyrrolo[2,3-b]pyrazine scaffold itself is not as extensively studied for antimycobacterial activity as its close relative, pyrazinamide, some research points towards potential mechanisms of action. A review on pyrrolopyrazine derivatives suggests that compounds with the 5H-pyrrolo[2,3-b]pyrazine core tend to function as kinase inhibitors, a mechanism that could potentially be exploited for antimycobacterial effects. researchgate.net

More direct evidence comes from studies on derivatives of pyrazinecarboxamide, the core structure of pyrazinamide. A series of 3-benzylaminopyrazine-2-carboxamides were synthesized and showed in vitro activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 6 µM. mdpi.com Molecular docking studies for these compounds suggested that they may act by inhibiting the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of the bacterium. mdpi.com

Furthermore, hybrid molecules combining a pyrazinoyl moiety with a 4-phenylthiazol-2-amine scaffold have been investigated. nih.gov Molecular docking simulations for these hybrids pointed to the mycobacterial β-ketoacyl-ACP synthase (FabH) as a possible target, another crucial enzyme in fatty acid synthesis. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

The biological activities of pyrrolo[2,3-b]pyrazine derivatives are rooted in their interactions with various biological macromolecules.

Enzyme Inhibition: A prominent mechanism of action for this class of compounds is enzyme inhibition.

Topoisomerase II: A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as catalytic inhibitors of human topoisomerase II. nih.gov Further investigation revealed that they function as nonintercalative inhibitors and may act by blocking the ATP binding site of the enzyme. nih.gov

Kinases: The broader family of pyrrolopyrimidines and related heterocycles are well-known kinase inhibitors.

Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent, multi-targeted kinase inhibitors, showing activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.com

Other derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been designed to inhibit RET kinase, including drug-resistant mutants. nih.gov

Pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of glycogen synthase kinase-3β (GSK-3β). nih.gov

Other Enzymes: Pyrido[2,3-b]pyrazine (B189457) derivatives have been evaluated for their inhibitory activity against urease.

DNA Interaction: Direct interaction with DNA is another mechanism of action for some related compounds. Certain pyrrolo[2,3-b]pyridine analogues have been shown to efficiently intercalate into calf thymus DNA. nih.gov This interaction can form a stable compound-DNA complex, which is proposed to block DNA replication and contribute to the observed anti-proliferative activity. nih.gov

Table 3: Molecular Targets of Pyrrolo[2,3-b]pyrazine and Related Derivatives

Compound Class Macromolecule Target Proposed Interaction
1,3-Benzoazolyl-substituted pyrrolo[2,3-b]pyrazines Topoisomerase II Nonintercalative catalytic inhibition, potentially blocking the ATP binding site. nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives EGFR, Her2, VEGFR2, CDK2, RET kinase Kinase inhibition. mdpi.comnih.gov
Pyrrolo[2,3-b]pyridine analogues Glycogen synthase kinase-3β (GSK-3β) Kinase inhibition. nih.gov
Pyrrolo[2,3-b]pyridine analogues Calf Thymus DNA Intercalation. nih.gov
3-Benzylaminopyrazine-2-carboxamides Mycobacterial InhA (Enoyl-ACP reductase) Putative inhibition. mdpi.com
Pyrazinoyl-4-phenylthiazol-2-amine hybrids Mycobacterial FabH (β-ketoacyl-ACP synthase) Putative inhibition. nih.gov

Development of Analogues and Complex Derivatives

Synthesis of Pyrrolopyrazine-Fused Ring Systems

The fusion of additional heterocyclic rings onto the pyrrolopyrazine framework has led to the creation of novel polycyclic structures with unique properties. Key among these are dipyrrolopyrazines, pyrrolothieno-pyrazines, pyrrolopyrazino-pyridazines, and pyrrolo[2,3-b]quinoxaline derivatives.

Dipyrrolopyrazines (DPPs) are a class of compounds where a pyrazine (B50134) ring is fused with two pyrrole (B145914) rings. While historically there has been limited information on the synthesis and properties of DPPs, recent advancements have provided more direct and efficient routes. nih.govconsensus.app

A prominent method for synthesizing para-dipyrrolopyrazines involves a bidirectional gold-catalyzed cyclization strategy. nih.govnih.gov This approach offers high yields and versatility, allowing for the preparation of dipyrroloarenes with various substituents and functional groups. nih.govnih.gov The process can be followed by post-modification techniques such as N-alkylation to enhance solubility or bromination to create precursors for further cross-coupling reactions. nih.govnih.gov

Another effective strategy is the use of a tandem-Sonogashira coupling followed by the direct cyclization of the resulting bisalkynes. liberty.edu A key precursor in this method is di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate, which is readily accessible on a larger scale. This approach allows for the selective synthesis of either the diyne or the dipyrrolopyrazine scaffolds. liberty.edu When the intermediate bisalkynes are cyclized using a gold-based catalyst like IPrAuNTf₂, an in-situ deprotection of the Boc-group occurs, providing access to N-unsubstituted dipyrrolopyrazines. liberty.edu

Precursor/IntermediateReagents and ConditionsProductReference(s)
silyl-protected alkyne precursorK₂CO₃ in MeOH/DCM, then gold-catalyzed cycloisomerizationpara-dipyrrolopyrazine nih.gov
di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamateTandem-Sonogashira coupling, then IPrAuNTf₂ for cyclizationN-unsubstituted dipyrrolopyrazines liberty.edu

The synthesis of pyrrolothieno-pyrazines, which incorporate a thiophene (B33073) ring fused to the pyrrolopyrazine system, has been achieved through several synthetic routes. One established method involves the intramolecular cyclization of 2-(1-pyrrolyl)-3-thienyl-amines or 3-(1-pyrrolyl)-2-thienyl-amines. These amine precursors can be generated by the hydrolysis of corresponding carbamates or the cleavage of ureas.

A more efficient and higher-yielding alternative involves a Curtius rearrangement. This reaction occurs between an azide (B81097) and an aldehyde group, providing an original pathway to the desired pyrrolothieno-pyrazine scaffold. Specifically, the synthesis of 2-(2-formyl-1-pyrrolyl)-3-thenoylazide and its 3-substituted isomer are key steps in this approach.

IsomerSynthetic MethodKey Intermediate(s)Reference(s)
pyrrolo[1,2-a]thieno[3,2-e]pyrazineIntramolecular cyclization or Curtius rearrangement2-(1-pyrrolyl)-3-thienyl-amines or 2-(2-formyl-1-pyrrolyl)-3-thenoylazide
pyrrolo[1,2-a]thieno[2,3-e]pyrazineIntramolecular cyclization or Curtius rearrangement3-(1-pyrrolyl)-2-thienyl-amines or 3-(2-formyl-1-pyrrolyl)-2-thenoylazide

The synthesis of pyrrolopyrazino-pyridazines, which feature a pyridazine (B1198779) ring fused to the pyrrolopyrazine core, has been explored through various cyclization strategies. A general synthetic sequence has been developed that draws from both the Reissert and Madelung indole (B1671886) cyclization methods to produce substituted pyrrolo[2,3-d]pyridazines, pyrrolo[3,2-c]pyridazines, and pyrrolo[2,3-c]pyridazines. This method utilizes ethyl pyridazinylpyruvate 1-oxides with an adjacent ethyl formimidate or acetimidate group as immediate precursors.

Acid-catalyzed cyclodehydration : Mild acid hydrolysis of the acylimidate followed by cyclodehydration yields ethyl pyrrolopyridazine carboxylates in high yields, paralleling the latter stages of the Reissert indole synthesis.

Base-catalyzed cyclization : Treatment of the acylimidates with a base leads to the formation of ethyl pyrrolopyridazine glyoxalates in high yields, similar to the Madelung indole cyclization.

Another approach involves the 1,3-dipolar cycloaddition reaction between mesoionic oxazolo-pyridazinones and dipolarophiles like methyl or ethyl propiolate. nih.gov The mesoionic compounds are generated in-situ from 3(2H)pyridazinone acids. This reaction proceeds with high regioselectivity, leading to pyrrolo[1,2-b]pyridazines with an ester group at the 5-position. nih.gov

Synthetic ApproachKey PrecursorsReaction ConditionsProduct TypeReference(s)
Reissert-Madelung HybridEthyl pyridazinylpyruvate 1-oxides with acylimidate groupMild acid hydrolysisEthyl pyrrolopyridazine carboxylates
Reissert-Madelung HybridEthyl pyridazinylpyruvate 1-oxides with acylimidate groupBase treatmentEthyl pyrrolopyridazine glyoxalates
1,3-Dipolar Cycloaddition3(2H)pyridazinone acids, methyl/ethyl propiolateAcetic anhydride (B1165640) (in-situ generation of mesoionic intermediate)Pyrrolo[1,2-b]pyridazines nih.gov

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives, which are analogues of the biologically active indolo[2,3-b]quinoxalines, has been accomplished through several methods. A common one-pot synthesis involves the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine. organic-chemistry.org This reaction is typically carried out in glacial acetic acid at elevated temperatures. organic-chemistry.orgmdpi.com

Another synthetic route to this scaffold is through a copper-catalyzed coupling-cyclization-desulfinylation reaction of 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide, which serves as an ammonia (B1221849) surrogate, under ultrasound irradiation. unm.edu This method provides a rapid and efficient one-pot synthesis of this class of molecules. unm.edu

For the construction of more complex systems like 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, a sequence of Buchwald-Hartwig cross-coupling followed by annulation via intramolecular oxidative cyclodehydrogenation has been successfully employed. nih.gov

Synthetic MethodKey ReactantsKey FeaturesProductReference(s)
Condensation Reaction1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one, o-phenylenediamineOne-pot synthesis in glacial acetic acidPyrrolo[2,3-b]quinoxaline derivatives organic-chemistry.orgmdpi.com
Cu-catalyzed Coupling-Cyclization-Desulfinylation3-alkynyl-2-chloroquinoxalines, t-butyl sulfinamideUltrasound irradiation, one-pot2-substituted pyrrolo[2,3-b]quinoxalines unm.edu
Buchwald-Hartwig Cross-Coupling and Annulation(Appropriate thieno-pyrrole and quinoxaline (B1680401) precursors)Sequential reaction, intramolecular oxidative cyclodehydrogenation4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines nih.gov

Strategies for Regioselective Derivatization

Regioselective derivatization is crucial for controlling the substitution pattern on the pyrrolopyrazine scaffold and its fused analogues, which in turn dictates their biological activity and physical properties.

A notable strategy for the regioselective synthesis of densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones involves a gold(I)-catalyzed annulation of dihydropyrazinones, which are formed from the acid-mediated cyclization of Ugi adducts. nih.gov This method has demonstrated broad applicability with a variety of substituted dihydropyrazinones. nih.gov

For the synthesis of new pyrrolo[1,2-b]pyridazines, a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate has been shown to be highly regioselective. nih.gov The regioselectivity of this cycloaddition has been confirmed by NMR spectroscopy and X-ray analysis, with the reaction yielding pyrrolo[1,2-b]pyridazines with the ester group specifically in the 5-position. nih.gov

Furthermore, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides a regioselective route to 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be converted to biologically important pyridazines. The reaction exhibits remarkable regioselectivity under mild conditions. organic-chemistry.org

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to modify the properties of a lead compound by exchanging an atom or a group of atoms with a broadly similar alternative. This approach can be used to enhance activity, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. In the context of 6-butyl-5H-pyrrolo[2,3-b]pyrazine analogues, several bioisosteric replacements can be envisioned.

For instance, the lactone ring in some muscarinic ligands has been successfully replaced with 1,3-benzodioxoles, 4,4-diethyl substituted tetrahydrofurans, 5-substituted oxazolidinones, and chromones. A similar approach could be applied to the pyrrolopyrazine core or its substituents.

A bioisosteric approach has been successfully applied to optimize the 8-position of the related imidazo[1,2-a]pyrazine (B1224502) scaffold, leading to the identification of potent Aurora A/B dual inhibitors. This suggests that similar modifications to the pyrrolo[2,3-b]pyrazine ring system could yield compounds with enhanced biological activities.

Common bioisosteric replacements that could be explored for the this compound scaffold include:

Replacement of the butyl group: Introduction of other alkyl chains, cyclic systems, or groups like trifluoromethyl oxetane (B1205548) as a tert-butyl isostere could modulate lipophilicity and metabolic stability.

Modification of the pyrrole ring: Substitution of the pyrrole nitrogen or carbon atoms.

Modification of the pyrazine ring: Introduction of different substituents on the pyrazine ring or even replacement of a nitrogen atom with a carbon to create a pyridine (B92270) analogue, if synthetically feasible.

Fluorine substitution: The replacement of hydrogen with fluorine can block metabolic oxidation sites and alter the pKa of nearby basic nitrogens.

Design and Synthesis of Conformationally Restricted Analogues

The development of analogues of this compound with conformationally restricted geometries is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. researchgate.net By reducing the conformational flexibility of a molecule, the entropic penalty of binding to a target is minimized, which can lead to a significant increase in potency. researchgate.net While specific research on the conformational restriction of this compound is not extensively documented, the principles can be extrapolated from studies on related pyrrolopyrazine and similar heterocyclic scaffolds. nih.govnih.gov These strategies typically involve the incorporation of the flexible portions of the molecule into a more rigid ring system or the introduction of sterically demanding groups to limit free rotation.

One common approach to inducing conformational rigidity is through the creation of polycyclic structures. For instance, the fusion of an additional ring to the pyrrolo[2,3-b]pyrazine core can lock the molecule into a more defined three-dimensional shape. An example of this strategy can be seen in the synthesis of tricyclic pyrimido-pyrrolo-oxazines, where a methylene-bridged morpholine (B109124) is introduced. nih.gov This approach effectively restricts the conformation of the morpholine ring, which can be crucial for optimizing interactions with a target protein. The synthesis of such bridged systems often involves multi-step sequences starting from suitably functionalized precursors.

Another strategy involves sterically induced conformational restriction. nih.gov This can be achieved by introducing bulky substituents that hinder the rotation around key single bonds. For example, in the related pyrrolo[3,2-d]pyrimidine series, the introduction of an N-methyl group has been shown to restrict the rotation of adjacent bonds, leading to a lower number of accessible low-energy conformations. nih.gov This restriction can favor a bioactive conformation, thereby enhancing the compound's activity.

The design of these conformationally restricted analogues is often guided by computational modeling and structural biology. Docking studies can help to predict how a rigidified analogue might fit into a biological target's binding site and can highlight which rotational bonds are most critical to constrain. nih.gov

The synthesis of conformationally restricted analogues of this compound would likely involve multi-step synthetic routes. These could include cyclization reactions to form fused ring systems or the introduction of steric hindrance through carefully planned substitution reactions. For example, a multicomponent reaction approach has been utilized for the synthesis of some rigid pyrrolopyrimidine derivatives, offering an efficient way to assemble molecular diversity. nih.gov

Below are tables detailing examples of conformationally restricted analogues from related heterocyclic systems, which illustrate the principles that could be applied to this compound.

Table 1: Examples of Conformationally Restricted Pyrrolopyrimidine Analogues

Compound IDParent ScaffoldMethod of Conformational RestrictionReference
1 Pyrrolo[3,2-d]pyrimidineIncorporation of a bond into a tetrahydroquinoline ring system nih.gov
2 Pyrrolo[3,2-d]pyrimidineN5-methylation to restrict bond rotation nih.gov
3 Pyrimido-pyrrolo-oxazineMethylene-bridged morpholine nih.gov

Table 2: Synthetic Strategies for Achieving Conformational Restriction

StrategyDescriptionExample ApplicationReference
Ring Fusion/AnnulationConstruction of an additional ring fused to the core scaffold to create a rigid polycyclic system.Synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives through a three-component reaction. nih.govrsc.org nih.govrsc.org
BridgingIntroduction of a chemical bridge to lock a flexible ring into a specific conformation.Formation of a methylene-bridged piperidine (B6355638) in pyrimido-pyrrolo-oxazine analogues. nih.gov nih.gov
Steric HindranceIntroduction of bulky substituents to restrict free rotation around single bonds.N-methylation of pyrrolo[3,2-d]pyrimidines to influence conformation. nih.gov nih.gov

While the direct synthesis of conformationally restricted this compound analogues is not explicitly detailed in the reviewed literature, the established methodologies for related heterocyclic systems provide a clear roadmap for the design and synthesis of such novel compounds.

Advanced Research Applications Non Clinical Focus

Use as Chemical Probes for Cellular Pathways

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent modulators of various cellular pathways, making them valuable as chemical probes for biological research. nih.govnih.gov These compounds have shown activity as kinase inhibitors, which are crucial for understanding cellular signaling processes. nih.govresearchgate.net

For instance, certain derivatives of 5H-pyrrolo[2,3-b]pyrazine have been investigated for their ability to inhibit Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. nih.govnih.gov The pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising starting point for the design of selective FGFR inhibitors. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds. nih.gov

One notable derivative, 7-n-butyl-6-(4-chlorophenyl)[5H]pyrrolo[2,3-b]pyrazine (RP108), has been studied as an activator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. nih.gov Such compounds are instrumental in dissecting the molecular mechanisms of ion channel function and can serve as leads for therapeutic development. The potency of these agents suggests their potential utility in studying CFTR-related diseases. nih.gov

The ability of pyrrolo[2,3-b]pyrazine derivatives to interact with specific biological targets with high affinity makes them powerful tools for elucidating complex cellular signaling networks. nih.govnih.gov

Application as Building Blocks in Multi-Step Organic Synthesis

The 5H-pyrrolo[2,3-b]pyrazine core is a valuable heterocyclic scaffold used as a building block in multi-step organic synthesis to create more complex molecules. researchgate.netchemicalbook.com The reactivity of the pyrrolopyrazine ring system allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives. researchgate.net

Synthetic routes to pyrrolopyrazine derivatives often involve methods such as cyclization, ring annulation, and cross-coupling reactions. researchgate.net For example, the synthesis of novel pyrido[2,3-b]pyrazines has been achieved through multi-component reactions. rsc.org The Buchwald-Hartwig C-N coupling reaction is another method employed for the synthesis of donor-acceptor-donor (D-A-D) structured dyes based on a pyrido[2,3-b]pyrazine (B189457) acceptor. nih.gov

The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold is demonstrated by the range of functional groups that can be introduced. For instance, brominated derivatives such as 2-Bromo-5H-pyrrolo[2,3-b]pyrazine and 3-Bromo-5H-pyrrolo[2,3-b]pyrazine serve as key intermediates for further functionalization through cross-coupling reactions. epa.govsigmaaldrich.com Carboxylic acid derivatives like 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid and 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid provide a handle for amide bond formation and other transformations. uni.lusigmaaldrich.com

The following table summarizes some key 5H-pyrrolo[2,3-b]pyrazine-based building blocks and their potential synthetic applications.

Compound NameCAS NumberPotential Synthetic Application
2-Bromo-5H-pyrrolo[2,3-b]pyrazine875781-43-4Intermediate for cross-coupling reactions
3-Bromo-5H-pyrrolo[2,3-b]pyrazine1260665-49-3Intermediate for further functionalization
5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid-Amide bond formation
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid1422772-78-8Handle for various chemical transformations
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate1201187-44-1Reagent in the synthesis of tricyclic heterocycles

Potential in Optoelectronic Materials and Devices

The pyrrolo[2,3-b]pyrazine core and its derivatives have shown significant promise in the field of optoelectronics due to their favorable photophysical and electrochemical properties. nih.govrsc.org The electron-deficient nature of the pyrazine (B50134) ring makes this scaffold suitable for creating materials with intramolecular charge transfer (ICT) characteristics, which are essential for various optoelectronic applications. nih.govmdpi.com

Light-Emitting Diodes (LEDs)

Derivatives of pyrido[2,3-b]pyrazine have been investigated as fluorescent materials for high-performance organic light-emitting diodes (OLEDs). rsc.org By fine-tuning the molecular structure, a wide range of emission colors from blue to red has been achieved. nih.govrsc.org Some of these materials exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high quantum efficiencies in OLEDs. rsc.org The design of donor-acceptor-donor (D-A-D) molecules with a pyrido[2,3-b]pyrazine acceptor has been a successful strategy for developing efficient OLED emitters. nih.gov

Photovoltaic Cells

Pyrazine-based compounds, including those with a pyrrolopyrazine core, are being explored as sensitizers in dye-sensitized solar cells (DSSCs) and as components in perovskite solar cells (PSCs). rsc.orgrsc.org The donor-π-acceptor (D-π-A) architecture, where the pyrazine unit can act as a π-bridge or an acceptor, is a common design for these photosensitizers. rsc.org These materials exhibit strong light absorption, often extending into the near-infrared region, and facilitate efficient charge separation and transport, which are critical for high power conversion efficiencies in solar cells. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs)

The tunable electronic properties of pyrido[2,3-b]pyrazine derivatives make them potential candidates for use as semiconducting materials in organic field-effect transistors (OFETs). nih.gov By modifying the donor and acceptor units within the molecular structure, the HOMO and LUMO energy levels can be adjusted to achieve ambipolar charge transport characteristics. nih.gov This tunability is crucial for the development of high-performance OFETs.

Fluorescent and Electroluminescent Materials

The inherent fluorescence of the pyrrolo[2,3-b]pyrazine scaffold and its derivatives is a key property enabling their use in various optical applications. rsc.org The introduction of different substituents can significantly influence the fluorescence quantum yield and emission wavelength. rsc.orgmdpi.com For example, the introduction of electron-donating groups can enhance the fluorescence intensity. rsc.org The study of structure-property relationships in these compounds is crucial for designing new fluorophores with tailored optical properties for applications in sensing, imaging, and light-emitting devices. rsc.org

The following table provides a summary of the optoelectronic properties and applications of some pyrrolo[2,3-b]pyrazine derivatives.

Derivative ClassKey PropertiesPotential Application
Pyrido[2,3-b]pyrazine-based D-A-D dyesTunable emission (blue to red), high thermal stability, ambipolar charge transportOLEDs, OFETs
Pyrazine-based D-π-A sensitizersStrong absorption in the visible and NIR regions, efficient charge transferDye-sensitized solar cells (DSSCs)
Thiazolo[4,5-b]pyrazine derivativesTunable fluorescence based on substituentsFluorescent probes and materials

Contribution to Scaffold-Based Drug Discovery Efforts

The 5H-pyrrolo[2,3-b]pyrazine core, the foundational structure of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine, is recognized as a privileged scaffold in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for developing ligands that can interact with a wide range of biological targets, particularly protein kinases. nih.gov The structure of 5H-pyrrolo[2,3-b]pyrazine has been identified as a key component in the development of inhibitors for several important kinase targets, including Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), Janus kinase 3 (JAK3), and Ataxia-Telangiectasia and Rad3-related protein (ATR). mdpi.com

A significant contribution of this scaffold is demonstrated in the rational design of potent and selective inhibitors for Fibroblast Growth Factor Receptors (FGFRs). mdpi.comresearchgate.netnih.gov FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various human cancers, making them a critical target for anticancer drug development. nih.govdntb.gov.uanih.gov

In one extensive study, researchers initiated a drug discovery program starting with a weakly active compound and strategically modified it to enhance its potency and selectivity for FGFRs. mdpi.comresearchgate.netnih.gov A key decision in their optimization process was to replace a 1H-pyrazolo[4,3-b]pyridine core with the 5H-pyrrolo[2,3-b]pyrazine scaffold. mdpi.comnih.gov This modification led to a notable increase in the binding activity against FGFR1, validating the utility of the 5H-pyrrolo[2,3-b]pyrazine core as a superior foundation for building FGFR inhibitors. mdpi.comnih.gov

Further structure-activity relationship (SAR) studies involved synthesizing a series of derivatives to probe how different substituents on the scaffold affect inhibitory activity. For instance, modifications were made by introducing various alkyl groups, ranging from small to larger moieties, onto an imidazole (B134444) ring connected to the core scaffold. The results showed that specific substitutions, such as ethyl and isopropyl groups, yielded compounds with potent FGFR1 inhibitory activity, demonstrating IC₅₀ values in the low nanomolar range. nih.gov This systematic approach of modifying a core scaffold is a hallmark of scaffold-based drug discovery, allowing researchers to fine-tune the pharmacological properties of a lead compound.

The table below summarizes the enzymatic activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives from the aforementioned study, illustrating the impact of different substitutions on FGFR1 inhibition.

Compound IDSubstitution (R₂)FGFR1 IC₅₀ (nM)
28 Methyl10.0
29 Ethyl3.0
30 Isopropyl3.0
31 Isobutyl10.0
32 Cyclopentylmethyl10.0
33 Methylacetamide20.0

This table is based on data from a study on 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors. The substitutions listed are on an imidazole ring attached to the primary scaffold. nih.gov

This research highlights how the 5H-pyrrolo[2,3-b]pyrazine scaffold serves as an effective starting point for creating new chemical entities with therapeutic potential. mdpi.comresearchgate.netnih.gov The exploration of derivatives, such as those with phenyl or butyl groups at various positions, further underscores the scaffold's versatility in medicinal chemistry. ontosight.aiontosight.ai

Development of Novel Research Reagents

The development of potent and selective kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold not only advances therapeutic possibilities but also provides the scientific community with valuable research reagents. These chemical probes are essential tools for dissecting the complex signaling pathways that govern cellular processes. nih.gov

A successful research reagent must exhibit high potency for its intended target and, crucially, high selectivity over other related targets. An inhibitor that affects multiple kinases can produce ambiguous results in biological experiments, making it difficult to attribute an observed effect to the inhibition of a specific enzyme.

The optimization of 5H-pyrrolo[2,3-b]pyrazine derivatives has yielded compounds with excellent selectivity profiles. mdpi.comnih.gov For example, through structure-based design, a lead compound (compound 13 in the study) was developed that not only showed potent inhibition of FGFR but also demonstrated high selectivity when tested against a panel of other kinases. mdpi.comnih.govnih.gov Such selective inhibitors are indispensable for basic research, enabling scientists to investigate the specific roles of kinases like FGFR in both normal physiology and disease states, such as cancer. nih.gov

By using a selective inhibitor derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold, researchers can confidently probe the downstream consequences of blocking a particular kinase's activity. This aids in validating the kinase as a drug target and uncovering new biological functions. Therefore, the synthesis and characterization of these derivatives contribute significantly to the molecular toolbox available for biomedical research.

Challenges and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methods

A primary hurdle in the advancement of pyrrolopyrazine research is the development of environmentally friendly and efficient synthetic routes. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and generate significant chemical waste, making them unsuitable for large-scale production. Future research must prioritize the development of "green" synthetic methodologies.

Achieving Greater Selectivity in Molecular Target Modulation

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a known ATP-competitive inhibitor of various kinases, including Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs). nih.govdntb.gov.ua A significant challenge lies in achieving high selectivity for a specific kinase isoform to minimize off-target effects and associated toxicities. The initial leads in the 5H-pyrrolo[2,3-b]pyrazine series often show promising potency but lack selectivity against other members of the same kinase family. nih.gov

Future research will need to employ a combination of computational modeling and synthetic chemistry to rationally design derivatives of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine with enhanced selectivity. As demonstrated with related compounds, even subtle structural modifications can significantly impact selectivity. nih.gov For example, a closely related analog, 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, has shown activity against a panel of kinases, highlighting the potential for modulation of this scaffold. bindingdb.org The butyl group at the 6-position of the target compound offers a key vector for chemical modification to probe the binding pocket of target kinases and engineer greater selectivity.

Table 1: Kinase Inhibition Profile of a 7-Butyl-Pyrrolopyrazine Analog

Target Kinase Activity (IC50)
Cyclin-dependent kinase 5 activator 1 1500 nM
Glycogen (B147801) synthase kinase-3 beta 920 nM
Cyclin-dependent kinase 1/G2/mitotic-specific cyclin-B Data not available

Data sourced from BindingDB for 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, a structural analog of the title compound. bindingdb.org

In-depth Understanding of Structure-Activity-Mechanism Relationships

While the 5H-pyrrolo[2,3-b]pyrazine scaffold is known to act as a kinase inhibitor, a detailed understanding of the structure-activity relationships (SAR) and the precise mechanism of action for many of its derivatives, including this compound, is lacking. researchgate.net A comprehensive SAR study is crucial to identify the key structural features of the molecule that govern its biological activity.

Future investigations should involve the systematic synthesis of a library of analogs with modifications at the butyl group, the pyrrole (B145914) nitrogen, and other positions on the pyrazine (B50134) ring. These compounds would then be evaluated in a battery of biological assays to build a robust SAR model. Co-crystallization of potent analogs with their target proteins will provide invaluable insights into the binding mode and the specific molecular interactions that drive potency and selectivity. nih.gov

Exploration of Novel Biological Targets Beyond Current Scope

The focus on kinase inhibition for the 5H-pyrrolo[2,3-b]pyrazine scaffold, while fruitful, may be limiting. A key future direction is the exploration of novel biological targets for this compound. The broader class of pyrrolopyrazines has been associated with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai

Phenotypic screening of this compound and its derivatives in various disease models could uncover unexpected therapeutic applications. Subsequent target deconvolution studies would then be necessary to identify the molecular targets responsible for any observed biological effects. This unbiased approach could significantly broaden the therapeutic potential of this chemical scaffold.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The complexity of designing selective kinase inhibitors and exploring vast chemical spaces necessitates the use of advanced computational tools. The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of compounds like this compound.

Expanding Applications in Advanced Materials Science

While the primary focus for pyrrolopyrazine derivatives has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in materials science. For example, related heterocyclic systems like pyrido[2,3-b]pyrazine (B189457) derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing.

Future research could explore the potential of this compound as a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The butyl group could be modified to tune the material's solubility, processability, and solid-state packing, which are critical parameters for device performance.

Overcoming Synthesis Complexities for Larger Scale Research Needs

As research progresses from initial discovery to preclinical and potentially clinical development, the ability to synthesize increasing quantities of the compound becomes critical. A significant challenge for many complex heterocyclic compounds is the scalability of their synthesis. Furthermore, issues such as poor aqueous solubility can hamper formulation and bioavailability.

For instance, research on a related compound, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, has highlighted its low water solubility, necessitating the development of amorphous solid dispersions with polymers to improve its dissolution and stability. mdpi.com Similar challenges may arise for this compound. Future work must not only focus on scalable synthetic routes but also on developing robust formulations that ensure consistent and effective delivery for in vivo studies. This includes exploring various solid-state forms and creating composites to enhance bioavailability. mdpi.commdpi.com

Q & A

Q. What are the common synthetic routes for 6-Butyl-5H-pyrrolo[2,3-b]pyrazine and its derivatives?

The synthesis of pyrrolopyrazine derivatives typically involves regioselective cyclization and cross-coupling reactions. Key methodologies include:

  • Metal-free cyclization : Starting from halogenated pyrazine precursors, cyclization under basic conditions (e.g., KOtBu in NMP at 100°C) forms the fused pyrrolopyrazine core .
  • Pd-catalyzed cross-coupling : For introducing substituents, Sonogashira or Suzuki-Miyaura couplings are employed. For example, ethynyl or aryl groups are added using Pd(PPh₃)₂Cl₂/CuI catalysts in THF/Et₃N .
  • Halogenation : Bromination or iodination (e.g., NBS in DMSO) at specific positions enables further functionalization .

Q. How is the molecular structure of pyrrolopyrazine derivatives characterized?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (500 MHz) resolve substituent positions and ring connectivity .
  • X-ray crystallography : Single-crystal XRD confirms bond angles, dihedral angles, and hydrogen-bonding interactions (e.g., pyrazine N atom binding to FGFR1) .
  • Mass spectrometry : High-resolution Q-TOF LC/MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to screen pyrrolopyrazine derivatives for kinase inhibition?

  • Kinase inhibition assays : Recombinant FGFR1 or CDK enzymes are incubated with test compounds, and activity is measured via ADP-Glo™ or fluorescence polarization .
  • Cellular proliferation assays : Cancer cell lines (e.g., Ba/F3-TEL-FGFR1) are treated with derivatives, and IC₅₀ values are calculated using MTT or CellTiter-Glo .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound derivatives for FGFR over other kinases?

  • Structure-based design : Co-crystallization with FGFR1 (PDB: 4RWJ) reveals that the pyrazine N atom forms a critical hydrogen bond with the hinge region. Modifying substituents at the 6-butyl position enhances steric complementarity .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Derivatives with >100x selectivity for FGFR1 over c-Met/VEGFR2 have been reported .

Q. What strategies address metabolic instability in animal models?

  • Prodrug design : Introduce hydroxyl or ester groups to improve solubility and reduce first-pass metabolism .
  • CYP450 inhibition assays : Test liver microsomes to identify metabolic hotspots. For example, fluorination at the pyrrole ring reduces CYP3A4-mediated degradation .
  • Pharmacokinetic studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodents. Subcutaneous administration may bypass hepatic metabolism .

Q. How should contradictory data on dosage effects in preclinical studies be resolved?

  • Dose-response meta-analysis : Compare therapeutic indices (TI) across studies. Lower doses (e.g., 10 mg/kg) often show efficacy without hepatotoxicity, while higher doses (>50 mg/kg) induce off-target effects .
  • Toxicokinetic modeling : Use allometric scaling to extrapolate safe doses from rodents to humans. Adjust for species-specific metabolic differences (e.g., cytochrome P450 isoforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.